![molecular formula C11H11NO B1283180 3,5-Dimethylbenzoylacetonitrile CAS No. 85692-25-7](/img/structure/B1283180.png)
3,5-Dimethylbenzoylacetonitrile
Overview
Description
3,5-Dimethylbenzoylacetonitrile is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It is an off-white to cream solid .
Molecular Structure Analysis
The InChI code for 3,5-Dimethylbenzoylacetonitrile is1S/C11H11NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7H,3H2,1-2H3
. This indicates the specific arrangement of atoms in the molecule and their connectivity. Physical And Chemical Properties Analysis
3,5-Dimethylbenzoylacetonitrile is an off-white to cream solid . Its molecular weight is 173.21 g/mol .Scientific Research Applications
Agrochemical Development
The compound is also instrumental in the synthesis of agrochemicals. Its derivatives are examined for their effectiveness as pesticides and herbicides, contributing to the development of more efficient and environmentally friendly agricultural practices.
Each of these applications demonstrates the versatility of 3,5-Dimethylbenzoylacetonitrile in scientific research. Its role as an intermediate in various chemical reactions makes it a compound of significant interest across multiple fields of study .
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It’s known that the compound can be used as a precursor in the synthesis of other organic compounds
Result of Action
It’s known that the compound can be used in the synthesis of other organic compounds , but the specific effects of these compounds at the molecular and cellular level are subjects of ongoing research.
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-9(2)7-10(6-8)11(13)3-4-12/h5-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSYGBBRTZOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557580 | |
Record name | 3-(3,5-Dimethylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85692-25-7 | |
Record name | 3-(3,5-Dimethylphenyl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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